3-Ethyl-1H-pyrrole
Overview
Description
3-Ethyl-1H-pyrrole is an organic compound with the molecular formula C6H9N. It is a derivative of pyrrole, characterized by the presence of an ethyl group at the third position of the pyrrole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Paal-Knorr Synthesis: One of the common methods for synthesizing pyrroles, including this compound, is the Paal-Knorr synthesis.
Cyclization Reactions: Another method involves the cyclization of α-amino ketones or aldehydes under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction of this compound can yield various substituted pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where halogenating agents like N-chlorosuccinimide or N-bromosuccinimide are used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-chlorosuccinimide or N-bromosuccinimide.
Major Products Formed:
Oxidation: Pyrrole-2,3-diones.
Reduction: Substituted pyrrolidines.
Substitution: Halogenated pyrroles.
Scientific Research Applications
3-Ethyl-1H-pyrrole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-1H-pyrrole involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity. The ethyl group at the third position enhances its binding affinity to specific receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
1H-Pyrrole: The parent compound without the ethyl substitution.
2-Ethyl-1H-pyrrole: Similar structure but with the ethyl group at the second position.
3-Methyl-1H-pyrrole: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: 3-Ethyl-1H-pyrrole is unique due to the specific positioning of the ethyl group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different physical properties and reactivity patterns compared to its analogs .
Properties
IUPAC Name |
3-ethyl-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h3-5,7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLBWIDEGAIFPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293111 | |
Record name | 3-Ethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1551-16-2 | |
Record name | 3-Ethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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